molecular formula C23H23ClN2O4 B11315975 6-chloro-7-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide

6-chloro-7-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11315975
M. Wt: 426.9 g/mol
InChI Key: NUYXVPPSJTXMMI-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chromene core, a morpholine ring, and various functional groups that contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are performed to introduce the chlorine and methyl groups at the desired positions on the chromene ring.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the intermediate compound.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the chromene ring, morpholine ring, or phenylethyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

6-chloro-7-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-chloro-7-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23ClN2O4

Molecular Weight

426.9 g/mol

IUPAC Name

6-chloro-7-methyl-N-(2-morpholin-4-yl-2-phenylethyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H23ClN2O4/c1-15-11-21-17(12-18(15)24)20(27)13-22(30-21)23(28)25-14-19(16-5-3-2-4-6-16)26-7-9-29-10-8-26/h2-6,11-13,19H,7-10,14H2,1H3,(H,25,28)

InChI Key

NUYXVPPSJTXMMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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